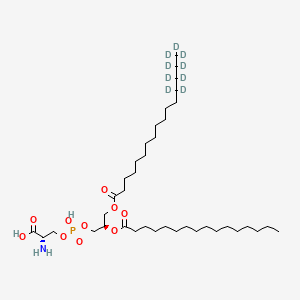

1-Palmitoyl-2-palmitoyl-sn-glycero-3-PS-d9

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Palmitoil-2-palmitoil-sn-glicero-3-PS-d9 es un análogo de fosfolípido sintético. Es una forma deuterada de fosfatidilserina, donde los grupos palmitoil se unen en las posiciones sn-1 y sn-2 de la cadena principal de glicerol. Este compuesto se utiliza a menudo en investigación científica debido a su estabilidad y propiedades únicas, que lo hacen adecuado para diversos estudios bioquímicos y biofísicos.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 1-Palmitoil-2-palmitoil-sn-glicero-3-PS-d9 suele implicar los siguientes pasos:

Preparación de la Cadena Principal de Glicerol: La cadena principal de glicerol se prepara protegiendo los grupos hidroxilo y desprotegiendo selectivamente las posiciones sn-1 y sn-2.

Adición de Grupos Palmitoil: El cloruro de palmitoilo reacciona con la cadena principal de glicerol en condiciones básicas para unir los grupos palmitoil en las posiciones sn-1 y sn-2.

Introducción de Deuterio: El deuterio se introduce a través de una reacción de deuteración, que suele utilizar reactivos o disolventes deuterados.

Formación de Fosfatidilserina:

Métodos de Producción Industrial

La producción industrial de 1-Palmitoil-2-palmitoil-sn-glicero-3-PS-d9 sigue rutas sintéticas similares pero a mayor escala. El proceso implica:

Síntesis a Gran Escala: Síntesis a gran escala de la cadena principal de glicerol y unión de grupos palmitoil.

Purificación: Cromatografía líquida de alta resolución (HPLC) y otras técnicas de purificación para garantizar la pureza del compuesto.

Control de Calidad: Estrictas medidas de control de calidad para garantizar la consistencia y estabilidad del producto.

Análisis De Reacciones Químicas

Tipos de Reacciones

1-Palmitoil-2-palmitoil-sn-glicero-3-PS-d9 experimenta diversas reacciones químicas, entre ellas:

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en las cadenas de palmitoil.

Reducción: Las reacciones de reducción pueden ocurrir, aunque son menos comunes.

Sustitución: El grupo principal de serina puede participar en reacciones de sustitución en condiciones específicas.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se pueden utilizar agentes reductores como el borohidruro de sodio.

Sustitución: Las reacciones de sustitución a menudo requieren catalizadores o condiciones de pH específicas.

Productos Principales

Oxidación: Derivados oxidados de las cadenas de palmitoil.

Reducción: Formas reducidas del compuesto, a menudo con grupos funcionales alterados.

Sustitución: Derivados sustituidos con diferentes grupos principales o cadenas laterales.

Aplicaciones Científicas De Investigación

1-Palmitoil-2-palmitoil-sn-glicero-3-PS-d9 se utiliza en diversas aplicaciones de investigación científica:

Química: Estudio de las propiedades y el comportamiento de los fosfolípidos en diferentes entornos.

Biología: Investigación del papel de la fosfatidilserina en las membranas celulares y las vías de señalización.

Medicina: Exploración de posibles aplicaciones terapéuticas, como sistemas de administración de fármacos y tratamiento de trastornos neurológicos.

Industria: Utilizado en el desarrollo de liposomas y otros sistemas de administración basados en lípidos.

Mecanismo De Acción

El mecanismo de acción de 1-Palmitoil-2-palmitoil-sn-glicero-3-PS-d9 implica su integración en las membranas celulares, donde puede influir en la fluidez de la membrana y las vías de señalización. Los objetivos moleculares incluyen:

Proteínas de Membrana: Interacción con proteínas y receptores unidos a la membrana.

Vías de Señalización: Modulación de las vías de señalización implicadas en la supervivencia celular, la apoptosis y la inflamación.

Comparación Con Compuestos Similares

Compuestos Similares

1-Palmitoil-2-oleoil-sn-glicero-3-fosfocolina: Contiene un grupo oleoil en lugar de un segundo grupo palmitoil.

1-Palmitoil-2-linoleoil-sn-glicero-3-fosfocolina: Contiene un grupo linoleoil.

1-Palmitoil-2-hidroxi-sn-glicero-3-fosfocolina: Contiene un grupo hidroxilo en la posición sn-2.

Singularidad

1-Palmitoil-2-palmitoil-sn-glicero-3-PS-d9 es único debido a su forma deuterada, que proporciona una mayor estabilidad y permite estudios detallados utilizando técnicas como la espectroscopia de resonancia magnética nuclear (RMN). Sus dos grupos palmitoil también contribuyen a sus propiedades distintas en comparación con otros fosfolípidos.

Esta descripción general completa debería proporcionar una base sólida para comprender el compuesto 1-Palmitoil-2-palmitoil-sn-glicero-3-PS-d9 y sus diversos aspectos.

Propiedades

Fórmula molecular |

C38H74NO10P |

|---|---|

Peso molecular |

745.0 g/mol |

Nombre IUPAC |

(2S)-2-amino-3-[[(2R)-2-hexadecanoyloxy-3-(13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoyloxy)propoxy]-hydroxyphosphoryl]oxypropanoic acid |

InChI |

InChI=1S/C38H74NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(40)46-31-34(32-47-50(44,45)48-33-35(39)38(42)43)49-37(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35H,3-33,39H2,1-2H3,(H,42,43)(H,44,45)/t34-,35+/m1/s1/i1D3,3D2,5D2,7D2 |

Clave InChI |

KLFKZIQAIPDJCW-FDDLKOGNSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC |

SMILES canónico |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCCCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.